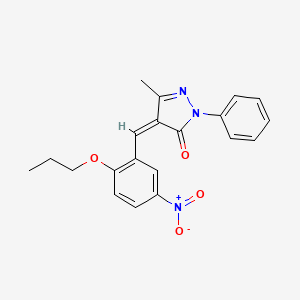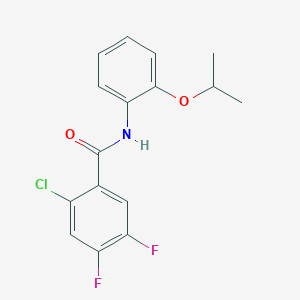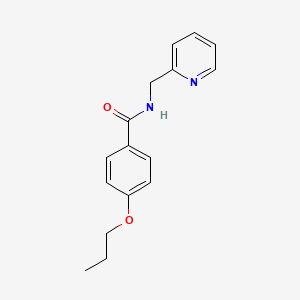
4-propoxy-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propoxy-N-(2-pyridinylmethyl)benzamide, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist works by blocking the activation of 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, which are expressed on various cells, including immune cells, cancer cells, and neurons. 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors are involved in various cellular processes, including cell death, cytokine production, and inflammasome activation. By blocking 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist inhibits these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist induces apoptosis and inhibits angiogenesis, leading to tumor growth inhibition. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist suppresses the activation of immune cells and reduces the production of autoantibodies, leading to reduced autoimmunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has several advantages for lab experiments, including its specificity for 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, its ability to inhibit various cellular processes, and its potential therapeutic applications. However, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist also has some limitations, including its potential off-target effects, its variable potency in different cell types, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonists with fewer off-target effects. Additionally, the development of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist-based therapies, such as antibody-drug conjugates and nanoparticle-based delivery systems, could enhance its therapeutic efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist involves the reaction of 4-propoxybenzoyl chloride with 2-pyridinemethanol in the presence of a base, followed by the addition of ammonium hydroxide to form the final product. The purity of the compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to suppress the activation of immune cells and reduce the production of autoantibodies.
Propiedades
IUPAC Name |
4-propoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h3-10H,2,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMGWYQMTFJICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

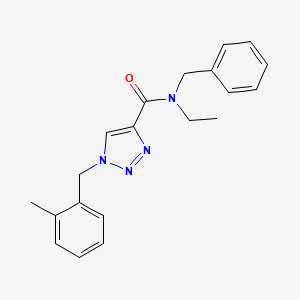
amine hydrochloride](/img/structure/B5378452.png)
![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5378453.png)
![N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5378457.png)
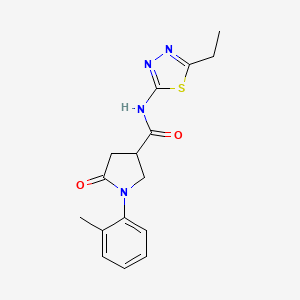
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5378465.png)
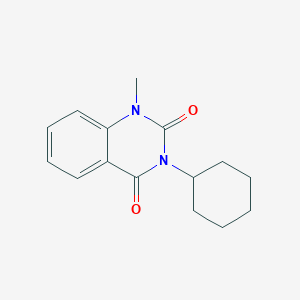
![(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol](/img/structure/B5378487.png)
![N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide]](/img/structure/B5378491.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378505.png)
![2-[2-(benzyloxy)phenyl]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B5378516.png)
